molecular formula C28H28N2O3 B11084394 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11084394
M. Wt: 440.5 g/mol
InChI Key: UEJVMKHATLIVQX-UHFFFAOYSA-N
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Description

11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and diazepin precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the ethoxy and methoxy groups.

    Cyclization reactions: to form the dibenzo[b,e][1,4]diazepin core structure.

    Hydrogenation reactions: to reduce specific functional groups and achieve the desired hexahydro configuration.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and facilitate reactions.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion channels: Modulating ion channel activity to affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O3/c1-3-33-22-11-7-9-19(15-22)28-27-25(29-23-12-4-5-13-24(23)30-28)16-20(17-26(27)31)18-8-6-10-21(14-18)32-2/h4-15,20,28-30H,3,16-17H2,1-2H3

InChI Key

UEJVMKHATLIVQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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